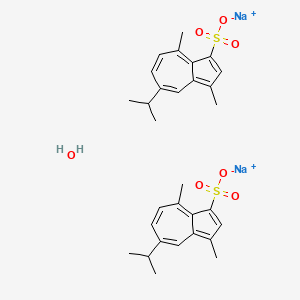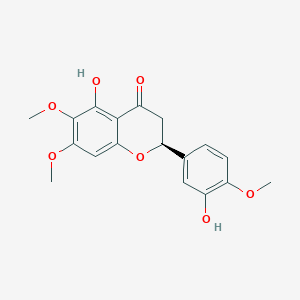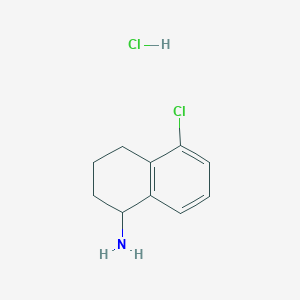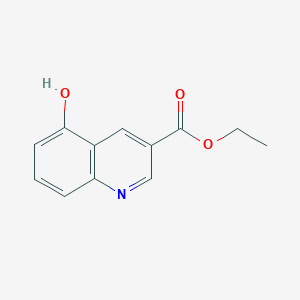
Sodium 5-isopropyl-3,8-dimethylazulene-1-sulfonate hemihydrate
Vue d'ensemble
Description
Sodium 5-isopropyl-3,8-dimethylazulene-1-sulfonate hemihydrate is a chemical compound with the molecular formula C30H36Na2O7S2 and a molecular weight of 618.7 g/mol. This compound is known for its vibrant blue color and is often used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of Sodium 5-isopropyl-3,8-dimethylazulene-1-sulfonate hemihydrate typically involves the sulfonation of guaiazulene. One common method includes the following steps :
Sulfonation Reaction: Guaiazulene is reacted with sulfuric acid in acetic anhydride at 0°C. The mixture is then stirred at room temperature for several hours.
Neutralization: The reaction mixture is neutralized with a 40% aqueous solution of sodium hydroxide.
Extraction and Purification: The resulting mixture is extracted with dichloromethane, and the product is precipitated and separated using a glass filter. The final product is obtained as dark purple crystals.
Analyse Des Réactions Chimiques
Sodium 5-isopropyl-3,8-dimethylazulene-1-sulfonate hemihydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The sulfonate group can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include sulfuric acid, acetic anhydride, and sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Sodium 5-isopropyl-3,8-dimethylazulene-1-sulfonate hemihydrate has a wide range of applications in scientific research, including :
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound’s anti-inflammatory properties make it useful in biological studies.
Medicine: It is investigated for its potential therapeutic effects, particularly in reducing inflammation.
Industry: The compound is used in the production of dyes and pigments due to its vibrant blue color.
Mécanisme D'action
The anti-inflammatory mechanism of Sodium 5-isopropyl-3,8-dimethylazulene-1-sulfonate hemihydrate does not involve the inhibition of prostaglandin biosynthesis. Instead, it appears to inhibit leukocyte emigration and histamine release . Additionally, it increases the synthesis of prostaglandin E2 within mucosal tissues, promoting granulation and epithelial cell regeneration .
Comparaison Avec Des Composés Similaires
Sodium 5-isopropyl-3,8-dimethylazulene-1-sulfonate hemihydrate is unique due to its specific chemical structure and properties. Similar compounds include :
Sodium guaiazulenesulfonate: Another derivative of guaiazulene with similar anti-inflammatory properties.
Sodium 7-isopropyl-1,4-dimethylazulene-3-sulfonate: A compound with a slightly different sulfonation pattern but similar applications.
These compounds share some chemical and biological properties but differ in their specific molecular structures and reactivity.
Propriétés
IUPAC Name |
disodium;3,8-dimethyl-5-propan-2-ylazulene-1-sulfonate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H18O3S.2Na.H2O/c2*1-9(2)12-6-5-10(3)15-13(8-12)11(4)7-14(15)19(16,17)18;;;/h2*5-9H,1-4H3,(H,16,17,18);;;1H2/q;;2*+1;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRPMJSYZXBFCJ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)S(=O)(=O)[O-].CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)S(=O)(=O)[O-].O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36Na2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N,N'-Bis[4-(diphenylamino)phenyl]-N,N'-di(1-naphthyl)benzidine](/img/structure/B3030462.png)







